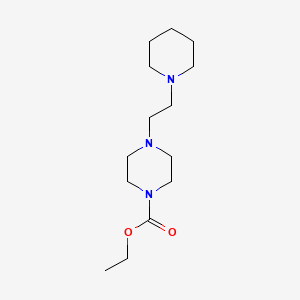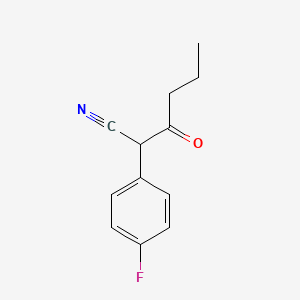
Tert-butyl (2-(6-chloro-1H-indol-3-yl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2-(6-chloro-1H-indol-3-yl)ethyl)carbamate is a compound that belongs to the class of indole derivatives Indole derivatives are significant in various fields due to their biological and pharmacological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2-(6-chloro-1H-indol-3-yl)ethyl)carbamate typically involves the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. The Boc group is introduced by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction conditions are mild, often carried out at room temperature, and yield high purity products.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (2-(6-chloro-1H-indol-3-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the Boc-protected amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce the corresponding amine.
Applications De Recherche Scientifique
Tert-butyl (2-(6-chloro-1H-indol-3-yl)ethyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Tert-butyl (2-(6-chloro-1H-indol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The Boc group provides stability and protection to the amine group, allowing selective reactions at other sites. The indole moiety can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and π-π interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Boc-indole-2-boronic acid
- N-Boc-ethanolamine
- N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid
Uniqueness
Tert-butyl (2-(6-chloro-1H-indol-3-yl)ethyl)carbamate is unique due to the presence of the 6-chloro substituent on the indole ring, which can influence its reactivity and biological activity. The Boc protection also provides versatility in synthetic applications, allowing for selective deprotection under mild conditions .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C15H19ClN2O2 |
|---|---|
Poids moléculaire |
294.77 g/mol |
Nom IUPAC |
tert-butyl N-[2-(6-chloro-1H-indol-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H19ClN2O2/c1-15(2,3)20-14(19)17-7-6-10-9-18-13-8-11(16)4-5-12(10)13/h4-5,8-9,18H,6-7H2,1-3H3,(H,17,19) |
Clé InChI |
JELDTCPYKPSLIG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC1=CNC2=C1C=CC(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(piperidin-3-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B8447857.png)



![4-(Phenylamino)pyrido[2,3-d]pyrimidine](/img/structure/B8447907.png)




![2,3,4,8-Tetrahydro[1,3]thiazolo[3,4-a]pyrimidin-6-one](/img/structure/B8447929.png)


